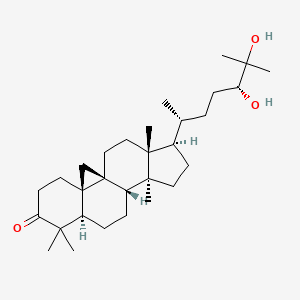

24,25-Dihydroxycycloartan-3-one

Description

Overview of Cycloartane (B1207475) Triterpenoids: Structure, Diversity, and Significance in Natural Product Chemistry

Cycloartane triterpenoids are characterized by a distinctive tetracyclic core structure, which includes a cyclopropane (B1198618) ring. This unique structural feature arises from the cyclization of an oxidized squalene (B77637) precursor by enzymes known as oxidosqualene cyclases, leading to over 100 different cyclical triterpene scaffolds. nih.gov The vast structural diversity within the cycloartane family is further amplified by extensive modifications, particularly through oxygenation and glycosylation. nih.gov

These compounds are found in a wide array of plant species, with a notable presence in the genera Astragalus (Fabaceae), and Cimicifuga and Thalictrum (Ranunculaceae). researchgate.netelsevierpure.com The structural complexity and diversity of cycloartane triterpenoids have made them a focal point in natural product chemistry. Their significance extends to their varied biological activities, which has spurred considerable research interest. researchgate.net

Rationale for Academic Investigation of 24,25-Dihydroxycycloartan-3-one

This compound is a bioactive triterpenoid (B12794562) that has garnered attention within the scientific community. biosynth.com This interest stems from its potential to modulate various biochemical pathways, which could influence cellular processes like inflammation and apoptosis. biosynth.com The compound has been isolated from plant species such as Aglaia harmsiana Perkins (Meliaceae), a plant used in traditional Chinese medicine. iucr.orgiucr.org

The academic investigation into this compound is driven by the quest to understand its precise mechanisms of action and to explore its potential therapeutic applications. biosynth.com Researchers are keen to elucidate its efficacy and safety profile, which could pave the way for its development as a novel therapeutic agent. biosynth.com The determination of its absolute configuration, specifically the (24R) stereochemistry, through methods like X-ray crystallography and NMR spectroscopy, has been a crucial aspect of its study. iucr.orgresearchgate.net

Historical Context of Cycloartane Research and its Relevance to Biological Systems

Research into cycloartane triterpenoids has a rich history, evolving alongside advancements in phytochemical isolation and structural elucidation techniques. researchgate.net Initially, research focused on the isolation and identification of these compounds from various plant sources. researchgate.net Over the years, the focus has expanded to investigate their biological activities.

Numerous studies have revealed that cycloartane triterpenoids possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antiviral properties. nih.govresearchgate.net These findings have underscored the relevance of cycloartane research to biological systems and drug discovery. The exploration of compounds like this compound is a continuation of this legacy, aiming to uncover new lead compounds for medical applications. researchgate.net While much of the research is still at the screening level, it lays the groundwork for more in-depth mechanistic studies and in vivo validation. researchgate.net

Detailed Research Findings

The following table summarizes key research findings related to cycloartane triterpenoids, providing context for the study of this compound.

| Research Area | Key Findings | References |

| Biological Activity | Cycloartane triterpenoids exhibit a broad spectrum of pharmacological activities, including anti-tumor, anti-viral, antibacterial, anti-inflammatory, and immunoregulatory effects. | researchgate.netresearchgate.net |

| Structural Diversity | The structural diversity of triterpenoids, including cycloartanes, arises from a limited number of scaffolds that undergo extensive diversification, primarily through oxygenation and glycosylation. | nih.gov |

| Source of this compound | This compound has been isolated from the leaves of Aglaia harmsiana Perkins (Meliaceae). | iucr.orgiucr.org |

| Antiproliferative Activity | Certain cycloartane triterpenes isolated from Actaea asiatica have demonstrated significant inhibitory effects against human cancer cell lines. | frontiersin.org |

| Anticomplement Activity | Some cycloartane-type triterpene arabinosides have shown moderate anticomplement activity. | nih.gov |

Properties

IUPAC Name |

(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-22,24,32-33H,8-18H2,1-7H3/t19-,20-,21+,22+,24-,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGYBQRUVSZLCH-FDIVVELCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence, Isolation Strategies, and Distributional Aspects of 24,25 Dihydroxycycloartan 3 One

Identification in Botanical Sources:

This compound is a member of the cycloartane (B1207475) family, a class of triterpenoids characterized by a cyclopropane (B1198618) ring within their tetracyclic structure. rsc.org Its distribution in the plant kingdom, while not widespread, has been notably documented in specific species.

Tillandsia recurvata, commonly known as the Jamaican Ball Moss, is a plant investigated for its rich composition of cycloartane-type triterpenoids. nih.govnih.gov While some studies have focused on cycloartanes like Cycloart-23-ene-3,25-diol and cycloart-25-ene-3,24-diol, which were directly isolated from the plant, 24,25-Dihydroxycycloartan-3-one has been identified as a closely related analogue. nih.govnih.gov In research exploring the antileukemic properties of compounds associated with Jamaican Ball Moss, this compound was sourced commercially to be tested alongside extracts and other cycloartanes directly isolated from the plant. nih.gov This inclusion underscores its structural relevance to the phytochemical profile of T. recurvata. The plant itself has been the subject of various studies for its potential bioactive properties. nih.govresearchgate.net

The compound 24R,25-dihydroxycycloartan-3-one has been successfully isolated from the leaves of Dysoxylum malabaricum, a tree native to the Western Ghats region of India. rsc.orgnih.gov This finding was part of a broader investigation that identified several other known triterpenoids from the same plant source. nih.govresearchgate.net The bark of D. malabaricum has also been a source for the discovery of new cycloartane-type triterpenoids, highlighting the genus Dysoxylum as a significant reservoir of these compounds. rsc.orgnih.gov The structural elucidation of these molecules was accomplished through comprehensive spectroscopic analysis. nih.govresearchgate.net

Table 1: Botanical Sources of this compound and Related Compounds

| Botanical Source | Compound | Plant Part | Location |

| Tillandsia recurvata (Jamaican Ball Moss) | This compound (close analogue) | - | Jamaica |

| Dysoxylum malabaricum | 24R,25-dihydroxycycloartan-3-one | Leaves | India |

| Dysoxylum malabaricum | Other novel cycloartane triterpenoids | Bark | India |

Occurrence in Microbial Systems

Beyond the plant kingdom, this compound has been identified as a product of microbial biotransformation. researchgate.net Specifically, the fungus Glomerella fusarioides has demonstrated the ability to metabolize cycloartenone, a related cycloartane-type triterpene. researchgate.net This process yielded several compounds, including this compound. researchgate.net This discovery highlights the potential of microorganisms to synthesize or modify complex triterpenoids, offering an alternative to extraction from plant sources. researchgate.netnih.gov The biosynthesis of triterpenoids in microorganisms typically involves the mevalonate (B85504) (MVA) pathway to produce precursors which are then cyclized and modified by various enzymes. nih.govmdpi.com

Table 2: Microbial Production of this compound

| Microbial Species | Substrate | Product |

| Glomerella fusarioides | Cycloartenone | This compound |

Advanced Isolation Methodologies from Natural Matrices

The isolation and purification of this compound and similar triterpenoids from complex natural extracts require sophisticated separation techniques due to the structural similarity of these compounds. xjtu.edu.cnnih.gov

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the separation and purification of cycloartane triterpenoids. xjtu.edu.cn The isolation of compounds from the leaves of Dysoxylum malabaricum involved chromatographic methods to separate 24R,25-dihydroxycycloartan-3-one from a mixture of other triterpenes. nih.gov In other studies on D. malabaricum, bioassay-guided fractionation using HPLC was employed to target and isolate novel cytotoxic cycloartane triterpenoids. rsc.org

Various chromatographic strategies are utilized to handle the complexities of triterpenoid (B12794562) separation:

Column Chromatography: Often used as an initial step for fractionation of crude extracts. Silica gel is a common stationary phase for separating nonpolar to medium-polar compounds like terpenoids. researchgate.net

Thin-Layer Chromatography (TLC): A rapid method used for screening extracts and optimizing separation conditions before scaling up to HPLC. researchgate.netnih.gov

Reversed-Phase (RP) HPLC: This is a predominant method for the final purification of triterpenoids. xjtu.edu.cnnih.gov C18 columns are frequently used, and the separation can be challenging due to the similar structures of these isomers. nih.gov For instance, a semi-preparative HPLC method was developed for the successful separation of a mixture of triterpenoids that could not be resolved by classical column chromatography or preparative TLC. nih.gov

Ensuring the purity of an isolated compound is critical for accurate biological and chemical characterization.

High-Performance Liquid Chromatography (HPLC): HPLC is not only used for purification but also for assessing the purity of the final compound. In a study involving cycloartanes related to Tillandsia recurvata, the purity of commercially sourced this compound was confirmed to be at least 98% by HPLC. nih.gov

Spectroscopic Techniques: Following isolation, the structure and purity of the compound are unequivocally established using a combination of spectroscopic methods. The structural elucidation of 24R,25-dihydroxycycloartan-3-one from Dysoxylum malabaricum was achieved through spectroscopic evidence. researchgate.net Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular formula of the compound. rsc.org

Biosynthetic Pathways and Directed Biotransformation of 24,25 Dihydroxycycloartan 3 One

Enzymatic Biotransformation by Fungal Organisms

The ability of fungi to perform highly specific and often complex chemical modifications on organic substrates has been harnessed for the production of novel compounds. The fungus Glomerella fusarioides has been identified as a particularly effective biocatalyst for the transformation of various cycloartane (B1207475) precursors into 24,25-dihydroxycycloartan-3-one and other metabolites.

Conversion from Precursor Cycloartenes by Glomerella fusarioides

Research has demonstrated that Glomerella fusarioides can metabolize several common cycloartane-type triterpenes, including cycloartenol (B190886), 24-methylenecycloartanol, and cycloartenone. nih.govacs.org When cycloartenone is used as the substrate, a direct conversion to this compound is observed. nih.govacs.org

The biotransformation process involves incubating the precursor compound with a culture of Glomerella fusarioides. The fungus, through its enzymatic machinery, hydroxylates the cycloartane skeleton at specific positions. In the case of cycloartenone, the fungus introduces hydroxyl groups at the C-24 and C-25 positions of the side chain, and also oxidizes the C-3 hydroxyl group to a ketone, if starting from cycloartenol.

The biotransformation of cycloartenol by Glomerella fusarioides yields cycloartenone as one of the metabolites, which can then be further converted to this compound. nih.govacs.org Similarly, the fungus can metabolize 24-methylenecycloartanol, although the direct pathway to this compound from this precursor is part of a broader metabolic grid. nih.govacs.org

Characterization of Microbial Metabolites and Reaction Mechanisms

The incubation of cycloartenone with Glomerella fusarioides results in a suite of metabolites, with this compound being a key product. nih.govacs.org Other metabolites that have been identified from this biotransformation include cycloartane-3,24-dione, 24-hydroxycycloart-25-en-3-one, and (23E)-25-hydroxycycloart-23-en-3-one. nih.govacs.org The formation of these various compounds suggests that the fungal enzymes can perform a range of oxidative reactions on the cycloartane skeleton.

The proposed reaction mechanism for the formation of this compound from cycloartenone involves a two-step hydroxylation of the double bond in the side chain. This is a common type of reaction catalyzed by fungal cytochrome P450 monooxygenases, which are known to be versatile biocatalysts. nih.govnih.gov These enzymes can introduce oxygen atoms into non-activated carbon-hydrogen bonds and carbon-carbon double bonds with high regio- and stereoselectivity.

| Precursor | Metabolite | Chemical Modification |

|---|---|---|

| Cycloartenone | This compound | Dihydroxylation of the side chain |

| Cycloartenone | Cycloartane-3,24-dione | Oxidation of the side chain |

| Cycloartenone | 24-Hydroxycycloart-25-en-3-one | Hydroxylation and double bond isomerization |

| Cycloartenone | (23E)-25-Hydroxycycloart-23-en-3-one | Hydroxylation and double bond isomerization |

Proposed Biosynthetic Routes in Higher Plants

In higher plants, the biosynthesis of the vast array of triterpenoids, including cycloartane derivatives, begins with the cyclization of 2,3-oxidosqualene (B107256). nih.govnih.gov While the complete biosynthetic pathway to this compound has not been fully elucidated in any single plant species, the key enzymatic steps can be inferred from our understanding of triterpenoid (B12794562) biosynthesis in general.

Key Enzymatic Steps and Gene Clusters

The initial and committing step in the biosynthesis of cycloartane-type triterpenoids is the cyclization of 2,3-oxidosqualene to cycloartenol, a reaction catalyzed by the enzyme cycloartenol synthase (CAS). wikipedia.orgnih.gov Following the formation of the cycloartenol backbone, a series of oxidative modifications are required to produce this compound. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (P450s), a large and diverse family of enzymes in plants responsible for the structural diversification of secondary metabolites. frontiersin.orgoup.comtandfonline.com

The conversion of the 3β-hydroxyl group of cycloartenol to a ketone at the C-3 position is likely carried out by a dehydrogenase. Subsequently, the hydroxylation at the C-24 and C-25 positions is catalyzed by specific P450s. While the exact P450s responsible for these reactions in the context of this compound biosynthesis have not been definitively identified, numerous P450s are known to hydroxylate various positions on triterpene skeletons. frontiersin.orgoup.comtandfonline.com

In some plant species, the genes encoding the enzymes for a specific biosynthetic pathway are located together on a chromosome in a functional array known as a biosynthetic gene cluster. This co-localization facilitates the co-regulation and inheritance of the entire pathway. It is plausible that the genes for the P450s and other enzymes involved in the later steps of this compound biosynthesis are organized in such a cluster, though this remains to be experimentally verified.

Intermediate Compounds and Stereochemical Control

The proposed biosynthetic pathway in plants would proceed through a series of intermediate compounds. Starting from cycloartenol, the first likely intermediate is cycloartenone, formed by the oxidation of the C-3 hydroxyl group. This intermediate is then subjected to hydroxylation at the C-24 and C-25 positions.

The stereochemistry of the hydroxyl groups at C-24 and C-25 is a critical aspect of the biosynthesis. Plant P450s are known for their high degree of stereochemical control. The specific P450s involved in the biosynthesis of this compound would determine the final stereoconfiguration of the diol.

| Step | Precursor | Product | Enzyme Class (Proposed) |

|---|---|---|---|

| 1 | 2,3-Oxidosqualene | Cycloartenol | Cycloartenol Synthase (CAS) |

| 2 | Cycloartenol | Cycloartenone | Dehydrogenase |

| 3 | Cycloartenone | This compound | Cytochrome P450 Monooxygenase (P450) |

Semi-Synthetic Strategies for Derivatization from Analogous Cycloartanes

Semi-synthesis, which involves the chemical modification of naturally occurring compounds, provides a valuable tool for producing rare natural products or creating novel derivatives with potentially enhanced biological activities. While specific semi-synthetic routes to this compound are not extensively documented in the literature, the general principles of cycloartane chemistry can be applied to devise potential strategies.

Starting from more abundant cycloartane triterpenoids, such as cycloartenol, a multi-step synthesis could be envisioned. The first step would involve the oxidation of the C-3 hydroxyl group of cycloartenol to a ketone to form cycloartenone. This is a standard transformation in organic chemistry and can be achieved using a variety of oxidizing agents.

The subsequent dihydroxylation of the C-24 and C-25 double bond of cycloartenone presents a greater challenge. This could potentially be achieved through methods such as epoxidation followed by ring-opening, or through direct dihydroxylation using reagents like osmium tetroxide. The choice of reagents and reaction conditions would be crucial to control the stereochemistry of the resulting diol.

Furthermore, other naturally occurring cycloartanes with different side-chain functionalities could serve as starting materials for the synthesis of this compound and its derivatives. For instance, a cycloartane with a pre-existing hydroxyl group in the side chain could be chemically modified to introduce the second hydroxyl group and adjust the oxidation state at C-3. The development of such semi-synthetic routes would be valuable for obtaining larger quantities of this compound for further biological evaluation and for creating a library of related derivatives for structure-activity relationship studies.

Advanced Spectroscopic and Spectrometric Elucidation of 24,25 Dihydroxycycloartan 3 One S Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of 24,25-Dihydroxycycloartan-3-one. This non-destructive technique provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecule's complex framework.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proton/Carbon Assignment

Two-dimensional (2D) NMR experiments are indispensable for unequivocally assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the this compound molecule.

Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. sdsu.edu This is crucial for tracing the spin systems within the cycloartane (B1207475) skeleton and the side chain.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms (¹J_CH_). youtube.com This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton, and vice versa.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to assembling the complete molecular puzzle. It reveals long-range correlations between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). youtube.com This information is vital for connecting the individual spin systems established by COSY and for placing quaternary carbons and functional groups within the molecular framework.

NMR spectroscopic investigations have been reported for this compound, contributing significantly to its structural elucidation. researchgate.net

Table 1: Representative 2D NMR Data for Structural Elucidation

| Technique | Information Gained | Application to this compound |

| COSY | ¹H-¹H correlations (through-bond coupling) | Identifies neighboring protons in the rings and side chain. |

| HSQC/HMQC | Direct ¹H-¹³C correlations (one-bond) | Assigns carbon signals based on attached proton signals. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Connects different fragments of the molecule and confirms the placement of non-protonated carbons. |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Relative Configuration and Preferred Conformation in Solution

While 2D NMR techniques like COSY and HMBC establish the bonding framework, Nuclear Overhauser Effect Spectroscopy (NOESY) provides crucial insights into the three-dimensional arrangement of atoms in solution. NOESY detects through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. These correlations are instrumental in determining the relative stereochemistry of chiral centers and understanding the molecule's preferred conformation in a solution state. For complex molecules like triterpenoids, NOESY data helps to define the orientation of substituents and the folding of the ring systems.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in its solid, crystalline state. mdpi.com This powerful technique provides precise atomic coordinates, bond lengths, and bond angles. An X-ray structure analysis has been carried out on (24R)-24,25-Dihydroxycycloartan-3-one to unequivocally establish its structure. researchgate.net

The analysis revealed that the three six-membered rings of the cycloartane core adopt chair, twist, and twist-boat conformations. researchgate.net The five-membered ring is in a slightly distorted envelope conformation. researchgate.net The substituent on the five-membered ring exists in an extended conformation. researchgate.net

Furthermore, the study identified both intramolecular and intermolecular hydrogen bonding. An intramolecular hydrogen bond is formed between the two hydroxyl groups at C24 and C25. researchgate.net One of these hydroxyl oxygen atoms also participates in an intermolecular hydrogen bond with the carbonyl oxygen of a neighboring molecule. researchgate.net While the relative configuration was determined, the absolute configuration could not be unequivocally established from this particular study due to the value of the Flack parameter. researchgate.net

Chiral Analysis Using Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

Chiral analysis techniques are essential for determining the absolute configuration of stereocenters in a molecule. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic methods that measure the differential absorption and rotation of left- and right-circularly polarized light by a chiral molecule.

The application of these techniques, often in conjunction with computational methods, allows for the comparison of experimentally obtained spectra with those predicted for different stereoisomers. This comparison can lead to the assignment of the absolute configuration of the molecule. For instance, the absolute configuration of other complex natural products has been successfully determined by comparing their circular dichroism spectra with those of synthetic analogues of known configuration. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule and for studying its fragmentation patterns. HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound, the molecular formula has been established as C₃₀H₅₀O₃. biosynth.com

In addition to molecular formula confirmation, mass spectrometry, particularly when coupled with techniques like collision-induced dissociation (tandem MS or MS/MS), can provide valuable structural information by analyzing the fragmentation pathways of the molecule. core.ac.uk The way a molecule breaks apart upon ionization can reveal details about its substructures. While specific fragmentation data for this compound is not detailed in the provided context, the general principles of mass spectrometry are routinely applied to compounds of this class for their characterization. nih.govelsevierpure.com

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available data to generate an article on “this compound” that adheres to the specific biological activities and mechanistic investigations outlined in your request.

Extensive searches did not yield specific research findings for "this compound" in the following mandated areas:

Inhibition of Kinases and Associated Signaling Pathways: No studies were found that specifically detail the inhibition of MRCKα, MRCKβ, or the modulation of FMS-like Tyrosine Kinase 3 (FLT3) by this compound.

Antiproliferative and Apoptosis-Inducing Effects: No in vitro studies were identified that report on the efficacy of this specific compound against prostate, breast, or the specified leukemia cell lines (HL-60, K562, MOLM-14, MonoMac6).

The available scientific literature often discusses compounds with similar names but different chemical structures, such as various metabolites of vitamin D (e.g., 1,25-Dihydroxyvitamin D3 or 24,25-Dihydroxyvitamin D3) or other cycloartane triterpenoids. Utilizing data from these distinct molecules would contradict the strict instructions to focus solely on this compound.

Therefore, to ensure scientific accuracy and strictly adhere to the provided instructions, the requested article cannot be constructed at this time. Further research and publication on the specific biological activities of this compound are needed before a detailed article as outlined can be written.

Biological Activities and Mechanistic Investigations of 24,25 Dihydroxycycloartan 3 One at the Molecular and Cellular Levels

Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines (In Vitro Studies)

Mechanisms of Cell Cycle Arrest and Apoptotic Pathway Induction (e.g., Caspase Activation)

While the broader class of cycloartane (B1207475) triterpenoids has been associated with anticancer activities, including the induction of cell cycle arrest and apoptosis, specific mechanistic data for 24,25-Dihydroxycycloartan-3-one remains limited. Studies on other cycloartane compounds have demonstrated an ability to increase the expression of p53 and bax, leading to a loss of mitochondrial potential and subsequent activation of caspase-7. researchgate.net Other related saponins (B1172615) have been shown to induce cell cycle arrest at the G0/G1, G2/M, or S phases, often in conjunction with apoptosis. researchgate.netresearchgate.net

Specifically for this compound, it has demonstrated cytotoxic activity against certain leukemia cell lines. In a study evaluating six different cycloartanes, this compound showed inhibitory effects against the MonoMac6 and K562 leukemia cell lines, with reported IC50 values of 4.58 ± 0.89 µM and 2.89 ± 0.71 µM, respectively. researchgate.net However, the precise molecular mechanisms, such as specific effects on cell cycle checkpoints or the activation of caspase cascades, have not been fully elucidated for this particular compound in the available research. researchgate.net

Table 1: Cytotoxic Activity of this compound Against Leukemia Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MonoMac6 | 4.58 ± 0.89 |

| K562 | 2.89 ± 0.71 |

| MOLM-14 | No Inhibition |

| HL-60 | No Inhibition |

Data sourced from Lowe et al., as presented in research findings. researchgate.net

Autophagy Modulation in Cellular Models

Currently, there is no available scientific literature or research data describing the effects of this compound on the process of autophagy. While autophagy modulation is a known mechanism for other natural compounds, investigations into whether this compound can induce or inhibit autophagic pathways in cellular models have not been reported.

Antimicrobial and Antifungal Modulatory Potency

Investigations into the antifungal properties of related cycloartane compounds have revealed both direct activity and the ability to modulate the efficacy of existing antifungal agents.

Enhancement of Antifungal Agent Activity (e.g., Fluconazole (B54011) in Saccharomyces cerevisiae)

Research has identified related cycloartane sulfates, specifically capisterones A and B, as potent modulators of antifungal resistance. researchgate.netacs.org In a whole-cell assay utilizing Saccharomyces cerevisiae strains engineered to overexpress the Candida albicans efflux pumps CDR1 and MDR1, these compounds were shown to significantly enhance the activity of fluconazole. researchgate.netacs.org This reversal of fluconazole resistance suggests a potential mechanism for overcoming clinically relevant drug resistance in fungal pathogens. acs.org While these capisterones demonstrated this enhancing effect, they did not show inherent antifungal activity against several opportunistic pathogens on their own. researchgate.netacs.org

Direct Antifungal Activity Against Specific Pathogens (e.g., Lindra thallasiae)

The cycloartane sulfates known as capisterones A and B, isolated from the tropical green alga Penicillus capitatus, have been shown to possess direct antifungal properties against the marine fungal pathogen Lindra thallasiae. researchgate.netacs.orgnih.gov This indicates that while some cycloartanes may function as modulators, others can exert a direct inhibitory effect on specific fungal species.

Interaction with Microbial Efflux Pumps and Resistance Mechanisms

The mechanism by which certain cycloartanes enhance antifungal drug activity is believed to involve the inhibition of microbial efflux pumps. researchgate.netacs.org Efflux pumps, such as CDR1 and MDR1 in Candida albicans, are a primary mechanism of drug resistance, actively removing antifungal agents from the cell. acs.org The successful use of S. cerevisiae overexpressing these pumps to identify capisterones A and B strongly implies that these compounds interfere with the pump's function, leading to increased intracellular concentration of drugs like fluconazole. researchgate.netacs.org Furthermore, it has been suggested that some cycloartanes may inhibit the P-glycoprotein efflux pump, which is associated with the onset of multidrug resistance. researchgate.net

Immunomodulatory Effects (e.g., Inhibition of EBV-EA and NOR 1 Activation)

This compound has been identified as a potent inhibitor of Epstein-Barr virus early antigen (EBV-EA) activation. acs.orgmedchemexpress.com In a primary screening test for anti-tumor promoters, various cycloartane-type triterpenoids were evaluated for their ability to inhibit EBV-EA activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. acs.orgmedchemexpress.com

Among the 48 compounds tested, this compound was one of six specific compounds with a C-24 hydroxylated side chain that demonstrated particularly high inhibitory activity. acs.orgmedchemexpress.com These compounds exhibited IC50 values in the range of 6.1 to 7.4 nM. acs.orgmedchemexpress.com

In addition to its effect on EBV-EA, the compound was also tested for its ability to inhibit the activation of (±)-(E)-methtyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexemide (NOR 1), a nitric oxide (NO) donor. acs.orgmedchemexpress.com This assay serves as a screen for potential anti-tumor initiators. This compound was also shown to have a high inhibitory effect in this assay. acs.orgmedchemexpress.com These findings suggest that the compound possesses potential cancer chemopreventive properties. acs.orgmedchemexpress.com

Table 2: Immunomodulatory and Chemopreventive Activities of this compound

| Assay | Target/Inducer | Reported Activity | IC50 Value (nM) |

|---|---|---|---|

| Anti-Tumor Promotion | EBV-EA Activation by TPA | High Inhibition | 6.1 - 7.4 |

| Anti-Tumor Initiation | NOR 1 Activation | High Inhibition | Not specified |

Data sourced from Kikuchi et al., J Nat Prod. 2007. acs.orgmedchemexpress.com

Preclinical Efficacy in Non-Human Animal Models

Following a comprehensive review of available scientific literature, no preclinical efficacy data for this compound in non-human animal models was found. The subsequent sections reflect this lack of published research.

Evaluation in Disease Models (e.g., Cancer Xenografts)

There are no publicly available studies that have evaluated the efficacy of this compound in any animal disease models, including but not limited to, cancer xenograft models. Therefore, no data on its potential therapeutic effects in a living organism can be presented.

Pharmacodynamic Markers and Efficacy Parameters in Animal Systems

Consistent with the absence of in vivo studies, there is no information regarding the pharmacodynamic markers or efficacy parameters of this compound in animal systems. Research has not yet progressed to the stage of identifying biological markers that would indicate a response to this compound in a preclinical setting.

Structure Activity Relationship Sar Studies of 24,25 Dihydroxycycloartan 3 One and Its Analogs

Systematic Derivatization and Synthesis of Structural Analogs

The systematic derivatization of 24,25-Dihydroxycycloartan-3-one and other cycloartane (B1207475) triterpenoids is a key strategy for understanding their structure-activity relationships and for the development of new therapeutic agents. These modifications often involve targeting specific functional groups on the cycloartane skeleton to produce a library of structural analogs. These analogs can then be screened for their biological activities to identify the key structural features required for a desired effect.

One common approach to derivatization involves the chemical modification of the hydroxyl groups at the C-24 and C-25 positions. These modifications can include esterification, etherification, or oxidation to explore the impact of polarity and steric bulk on biological activity. Additionally, the ketone at the C-3 position can be reduced to a hydroxyl group, which can then be further derivatized.

The synthesis of structural analogs of this compound can also be achieved through semi-synthesis from more abundant natural products. For example, cycloartanes extracted from various plant sources can serve as starting materials for the introduction of different functional groups and side chains. This approach allows for the creation of a diverse range of analogs for biological testing.

Impact of Hydroxylation Patterns on Biological Potency

The number and position of hydroxyl groups on the cycloartane skeleton have a significant impact on the biological potency of this compound and its analogs. Studies have shown that the presence of hydroxyl groups at C-24 and C-25 is crucial for certain biological activities. The polarity imparted by these hydroxyl groups can influence the molecule's ability to interact with biological targets and can also affect its pharmacokinetic properties.

The degree of hydroxylation has been shown to be a key factor in the bioactivity of other classes of natural products, and similar principles may apply to cycloartane triterpenoids. For instance, an increased number of hydroxyl groups can enhance the antioxidant properties of a molecule by increasing its ability to donate hydrogen atoms.

Role of the Ketone Functionality at C-3 in Target Interaction

The ketone functionality at the C-3 position of this compound plays a pivotal role in its interaction with biological targets. This carbonyl group can act as a hydrogen bond acceptor, which is a critical feature for the binding of many small molecules to proteins. researchgate.netnih.gov The crystal structure of (24R)-24,25-Dihydroxycycloartan-3-one has confirmed that the C-3 ketone is involved in intermolecular hydrogen bonding. researchgate.netnih.gov

Comparative studies with analogs where the C-3 ketone is reduced to a hydroxyl group have provided valuable insights into the role of this functionality. In some cases, the presence of the ketone is essential for activity, while in others, a hydroxyl group at this position may be more favorable. For example, in a study comparing the anticancer activity of cycloartanol (B210237) (C-3 hydroxyl) and cycloartanone (C-3 ketone), the hydroxyl-containing compound showed greater inhibition of P388 cell lines. unpak.ac.id This suggests that for this particular activity, a hydrogen bond donor at C-3 is preferred.

Influence of Side-Chain Modifications on Activity Profiles

Modifications to the side chain of this compound have a profound influence on its activity profile. The length, flexibility, and polarity of the side chain are all critical parameters that can be tuned to optimize a particular biological activity. The dihydroxyalkyl side chain at C-17 is a key feature of this class of compounds, and even small changes to this chain can lead to significant changes in potency and selectivity.

Researchers have explored a variety of side-chain modifications, including the introduction of different alkyl groups, the incorporation of double or triple bonds to alter rigidity, and the addition of various functional groups to modulate polarity and hydrogen bonding potential. For instance, the introduction of bulky groups can be used to probe the steric constraints of a binding pocket, while the addition of polar groups can enhance water solubility and alter pharmacokinetic properties.

The specific nature of the side chain can also determine the type of biological activity observed. For example, certain side-chain modifications may lead to compounds with potent anticancer activity, while others may result in compounds with anti-inflammatory or antiviral properties. This highlights the importance of a systematic approach to side-chain modification in the quest for new therapeutic agents.

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry is a critical factor in the biological activity of this compound and its analogs. The molecule contains multiple chiral centers, leading to the possibility of numerous stereoisomers. The three-dimensional arrangement of atoms in space can have a dramatic effect on how a molecule interacts with its biological target, which is itself a chiral entity.

The absolute configuration at C-24, which can be either R or S, is of particular importance. It has been shown that the two enantiomers can have significantly different biological activities. This is because the precise spatial orientation of the hydroxyl groups and the rest of the side chain is crucial for optimal binding to a receptor or enzyme. The determination of the absolute configuration of these stereoisomers, often accomplished using techniques like Horeau's method, is therefore a critical step in understanding their structure-activity relationships. researchgate.net

The study of cycloartane epimers has further underscored the importance of stereochemistry. Even a change in the configuration at a single chiral center can lead to a complete loss of activity or even a switch to a different type of biological effect. These findings emphasize the need for stereocontrolled synthesis and the careful characterization of the stereochemistry of any new analogs that are developed.

Advanced Analytical Methodologies for Quantitative Analysis and Purity Evaluation of 24,25 Dihydroxycycloartan 3 One

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Quantification

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the quantification and purity assessment of non-volatile, thermally labile compounds like 24,25-Dihydroxycycloartan-3-one. The development of a robust HPLC method requires careful optimization of chromatographic conditions to achieve adequate separation, sensitivity, and speed.

Method Development: A reversed-phase HPLC (RP-HPLC) method is typically the preferred approach for cycloartane (B1207475) triterpenoids. researchgate.netglobalresearchonline.netjopir.inijsr.net The separation is generally achieved on a C18 column, which provides excellent retention and resolution for compounds of intermediate polarity. nih.govjournalbji.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. ijsr.netnih.gov Due to the presence of a ketone group, which acts as a weak chromophore, UV detection at a low wavelength, typically between 205-210 nm, is employed for detection. For related triterpenoid (B12794562) glycosides that lack strong UV absorption, Evaporative Light Scattering Detection (ELSD) has also been successfully utilized. nih.gov

Validation: Method validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose. journalbji.comijiset.comresearchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. researchgate.netnih.gov For instance, a method developed for quantifying Vitamin D3, another complex steroidal compound, was validated for linearity, accuracy, precision, and detection limits, establishing its reliability for routine analysis. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Instrument | HPLC System with UV/PDA Detector | Standard for quantitative analysis. globalresearchonline.net |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good resolution for triterpenoids. globalresearchonline.netnih.gov |

| Mobile Phase | A: Water; B: Acetonitrile (Gradient) | Gradient elution is necessary to separate the main compound from potential impurities with different polarities. nih.govjournalbji.com |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard bore columns, balancing analysis time and column pressure. nih.gov |

| Detection | 210 nm | The carbonyl group (C=O) at the 3-position allows for UV detection at low wavelengths. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.gov For high molecular weight, polar molecules like this compound, direct analysis by GC-MS is challenging due to their low volatility and thermal instability. Therefore, chemical derivatization is an essential prerequisite. jfda-online.com

Derivatization: The primary purpose of derivatization is to convert the polar hydroxyl (-OH) groups into less polar, more volatile, and more thermally stable functional groups. jfda-online.comnih.gov Silylation is the most common technique, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and trimethylchlorosilane (TMCS) are used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govmdpi.com This process significantly enhances the compound's suitability for GC analysis. mdpi.com Acylation, using reagents like trifluoroacetic anhydride, is another strategy that can increase volatility for GC-MS analysis. jfda-online.commdpi.com

Trace Analysis and Structural Elucidation: Once derivatized, GC-MS operating in Selected Ion Monitoring (SIM) mode offers exceptional sensitivity for trace-level quantification. nih.gov In full-scan mode, the mass spectrometer provides detailed fragmentation patterns that serve as a chemical fingerprint, enabling unambiguous identification of the compound and characterization of any related volatile metabolites or impurities. nih.gov For example, GC-MS analysis was successfully used to identify and quantify a related compound, 24R,25-dihydroxyvitamin D3, in serum after derivatization, demonstrating the technique's utility. nih.gov

Spectrophotometric and Fluorimetric Approaches for Detection and Concentration Determination

Spectrophotometric methods provide a simple and cost-effective alternative for the quantification of total triterpenoids, although they may lack the specificity of chromatographic techniques.

Colorimetric Quantification: Direct UV spectrophotometry of this compound is limited by the weak absorption of its isolated carbonyl chromophore. acs.org A more effective approach involves a colorimetric reaction. A widely used method is the Liebermann-Burchard reaction or, more commonly, a reaction with a vanillin-sulfuric acid or vanillin-acetic acid reagent. nih.gov This reaction generates a colored product with strong absorbance in the visible region (around 520-550 nm), which can be measured using a UV-Vis spectrophotometer. nih.govresearchgate.net The method's validity is established by demonstrating linearity, precision, and accuracy using a suitable standard, such as β-sitosterol or ursolic acid. nih.gov A validation study for a spectrophotometric method for total triterpenes reported a linear range of 3.08 to 24.61 µg/mL with good precision and accuracy. nih.gov

Fluorimetric Approaches: Currently, there is a lack of specific fluorimetric methods reported in the literature for this compound. Such methods would require the compound to possess native fluorescence or to be derivatized with a fluorescent tag. The inherent structure of this cycloartane triterpenoid does not possess a native fluorophore, limiting the direct application of this technique without chemical modification.

Impurity Profiling and Stability Studies under Controlled Conditions

Impurity profiling and stability testing are critical for ensuring the safety and shelf-life of a drug substance. A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. nih.gov

Forced Degradation Studies: To develop a stability-indicating method, the compound is subjected to forced degradation under various stress conditions as prescribed by ICH guidelines. ijsr.net These conditions typically include:

Acid Hydrolysis: (e.g., 0.1 M HCl at 60 °C)

Base Hydrolysis: (e.g., 0.1 M NaOH at 60 °C)

Oxidation: (e.g., 3-30% H₂O₂ at room temperature)

Thermal Degradation: (e.g., solid-state heating at 80-100 °C)

Photolytic Degradation: (e.g., exposure to UV and visible light)

The HPLC method developed in Section 7.1 is then used to analyze the stressed samples. The goal is to demonstrate that the analytical peaks of the degradation products are well-resolved from the peak of the parent compound, this compound. globalresearchonline.netjopir.in The structures of significant degradation products can be elucidated using techniques like LC-MS/MS. nih.gov

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Parameter | Duration |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 24 - 48 hours |

| Alkaline Hydrolysis | 0.1 M Sodium Hydroxide | 24 - 48 hours |

| Oxidative | 6% Hydrogen Peroxide | 24 hours |

| Thermal | 105 °C (Dry Heat) | 48 hours |

| Photolytic | ICH specified light/UV energy | As per guidelines |

Application of Pharmacopoeial Analytical Guidelines (e.g., ICH Q2(R1))

The validation of any analytical procedure intended for quality control must adhere to the internationally recognized ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology". gmp-compliance.orgeuropa.eu This guideline ensures that the analytical method is reliable, reproducible, and suitable for its intended purpose. ich.orgloesungsfabrik.defda.gov The core performance characteristics evaluated during validation are detailed below. pharmasciences.inresearchgate.net

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euich.org This is often demonstrated by analyzing placebo samples and stressed samples to ensure no interfering peaks are present at the retention time of the main compound. pharmasciences.in

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a series of at least five concentrations and assessed by the correlation coefficient (R²) of the regression line, which should ideally be ≥ 0.999. journalbji.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmasciences.in For assay methods, this is typically 80% to 120% of the test concentration. pharmasciences.in

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure analyte is spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%. journalbji.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assessed over a short interval under the same operating conditions.

Intermediate Precision (Inter-day precision): Assessed within the same laboratory but on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) for precision studies should typically be not more than 2%. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. fda.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov This is a key parameter for impurity determination.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). europa.eu This provides an indication of its reliability during normal usage. ijiset.com

Table 3: Representative ICH Q2(R1) Validation Data for a Proposed HPLC Method

| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |

| Specificity | No interference at analyte Rt | No peaks in placebo/degradants | Pass |

| Linearity (Range: 5-150 µg/mL) | Correlation Coefficient (R²) ≥ 0.999 | 0.9998 | Pass |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |

| Precision (RSD%) | |||

| - Repeatability (n=6) | RSD ≤ 2.0% | 0.85% | Pass |

| - Intermediate Precision | RSD ≤ 2.0% | 1.20% | Pass |

| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.5 µg/mL | Pass |

| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 1.5 µg/mL | Pass |

| Robustness | RSD ≤ 2.0% for varied conditions | All variations resulted in RSD < 2.0% | Pass |

Future Research Directions and Translational Perspectives for 24,25 Dihydroxycycloartan 3 One

Identification of Novel Molecular Targets and Binding Mechanisms

A critical avenue for future research is the elucidation of the specific molecular targets of 24,25-Dihydroxycycloartan-3-one. The diverse biological activities observed for the cycloartane (B1207475) class, including anti-inflammatory, anticancer, and anti-arrhythmic effects, suggest a multitude of potential protein interactions. nih.gov Initial studies on related compounds have identified potential targets such as enzymes and transcription factors. For instance, some triterpenoids have been shown to interact with inflammatory pathway components like NF-κB. nih.gov

Future investigations should employ a combination of affinity chromatography, proteomics-based approaches, and yeast two-hybrid screening to pull down and identify binding partners. Once potential targets are identified, detailed biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be utilized to quantify the binding affinity and thermodynamics of the interaction. X-ray crystallography or cryo-electron microscopy could then provide high-resolution structural insights into the binding mode of this compound within the active site of its target protein.

Exploration of Synergistic Biological Effects with Other Natural Products or Synthetic Compounds

Preliminary evidence suggests that this compound may exhibit potent synergistic effects. For example, it has been shown to significantly enhance the antifungal activity of fluconazole (B54011) against Saccharomyces cerevisiae. This finding is particularly promising for addressing the challenge of drug resistance. Further research should expand on this by screening this compound in combination with a wide array of existing therapeutic agents.

Moreover, studies on other cycloartane triterpenoids have demonstrated their ability to reverse multidrug resistance in cancer cells, suggesting a potential synergistic role in oncology. nih.gov Future research should explore combinations with conventional chemotherapeutics, targeted therapies, and even other bioactive natural products. High-throughput screening assays can be employed to systematically evaluate these combinations, followed by detailed mechanistic studies to understand the basis of any observed synergy.

Development of Advanced Delivery Systems for Preclinical Efficacy Enhancement

A significant hurdle in the clinical translation of many triterpenoids is their poor aqueous solubility and low bioavailability. To overcome these limitations, the development of advanced delivery systems for this compound is imperative. Various nanocarrier-based platforms have shown promise for improving the pharmacokinetic profiles of related compounds.

Future work in this area should focus on formulating this compound into various delivery systems and evaluating their physicochemical properties and in vitro/in vivo performance.

Table 1: Potential Advanced Delivery Systems for this compound

| Delivery System | Potential Advantages |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, and surface can be modified for targeted delivery. |

| Polymeric Nanoparticles | Offer controlled release, protect the drug from degradation, and can be tailored for specific tissue targeting. |

| Nanoemulsions | Enhance solubility and absorption, and can be administered via various routes. |

| Solid Lipid Nanoparticles (SLNs) | Combine the advantages of polymeric nanoparticles and liposomes, with good biocompatibility and stability. |

Utilization as a Chemical Probe for Fundamental Biological Research

The unique structure of this compound makes it a potential candidate for development into a chemical probe. Chemical probes are small molecules used to study biological processes and protein function in a cellular or in vivo context. By modifying the structure of this compound to incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups, researchers can create powerful tools for target identification and validation.

These probes could be used to visualize the subcellular localization of the compound's targets, to isolate and identify binding proteins, and to study the dynamics of its interactions within living cells. This would not only advance our understanding of the compound's mechanism of action but also contribute to a more fundamental understanding of the biological pathways it modulates.

Computational Chemistry and Molecular Modeling for Mechanism Prediction and Analog Design

Computational approaches are invaluable for accelerating drug discovery and development. In the context of this compound, molecular modeling can be employed to predict its binding modes with potential protein targets identified through other means. Docking simulations can help to refine our understanding of the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern its binding affinity and specificity.

Furthermore, these computational models can guide the rational design of novel analogs with improved potency, selectivity, or pharmacokinetic properties. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with biological activity, are crucial in this regard. nih.gov For example, by systematically modifying the functional groups on the cycloartane scaffold, it may be possible to enhance its therapeutic potential. nih.gov Quantum mechanical calculations can also be used to understand the electronic properties of the molecule and its reactivity.

Table 2: Key Computational Approaches for Advancing this compound Research

| Computational Method | Application |

| Molecular Docking | Predicts the preferred orientation and binding affinity of this compound to a molecular target. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the compound-target complex over time, providing insights into binding stability and conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a series of compounds to their biological activity, aiding in the design of more potent analogs. |

| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new molecules with similar properties. |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for its potential development as a novel therapeutic agent or a valuable tool for biological discovery.

Q & A

Basic Research Questions

Q. How can the structure of 24,25-Dihydroxycycloartan-3-one and its derivatives be confirmed using spectroscopic methods?

- Methodology : Combine NMR (¹H and ¹³C), MS (mass spectrometry), and HPLC for structural elucidation. For example, highlights the use of NMR to identify hydroxyl and methyl groups in cycloartane derivatives, while MS confirms molecular weight and fragmentation patterns. Cross-referencing retention times in HPLC with known standards ensures purity and structural consistency .

Q. What are the standard protocols for synthesizing this compound from precursor compounds?

- Methodology : Utilize microbial transformation or chemical oxidation. describes the conversion of Compound 3 into this compound via hydroxylation and methoxylation pathways. Optimization of reaction conditions (e.g., pH, temperature, and microbial strains like Aspergillus spp.) is critical for yield enhancement .

Q. How can researchers validate the inhibitory effects of this compound on biological targets like EBV-EA and NOR1?

- Methodology : Employ in vitro assays such as luciferase reporter gene assays for EBV-EA inhibition (e.g., Raji cell lines) and NOR1 activation studies using hepatocellular carcinoma models. notes IC₅₀ calculations and dose-response curves to quantify potency, with validation via Western blotting for downstream protein expression .

Advanced Research Questions

Q. How do contradictory findings about the metabolic pathways of this compound arise, and how can they be resolved?

- Analysis : Discrepancies may stem from differences in microbial strains or reaction conditions. For instance, identifies 24-methylcycloartane-3β,24,24(1)-triol (7) as a competing metabolite under specific pH conditions. Resolve contradictions by replicating experiments with controlled variables (e.g., oxygen levels, co-factor availability) and using tandem MS/MS to distinguish structurally similar metabolites .

Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of this compound derivatives?

- Methodology : Use combinatorial chemistry to synthesize analogs (e.g., varying hydroxylation sites or substituting methyl groups) and test bioactivity in parallel. suggests comparing inhibitory effects of (24xi)-24,25-Dihydroxycycloartan-3-one with its enantiomers to assess stereochemical influences on EBV-EA and NOR1 binding .

Q. How can researchers address challenges in isolating this compound from complex natural extracts?

- Methodology : Implement preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile) for high-resolution separation. notes the use of deuterated solvents (e.g., DMSO-d₆) in NMR to track impurities, while emphasizes HPLC-UV purity thresholds (>95%) for reliable biological testing .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in multi-parametric assays?

- Methodology : Apply multivariate analysis (e.g., PCA or hierarchical clustering) to integrate data from cytotoxicity, enzyme inhibition, and gene expression profiles. Use bootstrapping (as in ) to assess robustness of dose-response relationships and mitigate false positives in high-throughput screens .

Data Interpretation and Validation

Q. How can researchers differentiate between artifacts and genuine metabolites in microbial transformation studies of this compound?

- Validation : Use negative controls (e.g., microbial cultures without substrate) and stable isotope labeling (e.g., ¹³C-glucose) to trace metabolic origins. demonstrates this by identifying cycloartane-3,24-dione (10) as a genuine metabolite versus 24(1)-methoxy derivatives (8) as potential artifacts under methanol-rich conditions .

Q. What strategies are effective for reconciling conflicting bioactivity data across different cell lines or assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.